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Compound of Interest |

Compound Name: 3-Chloro-6-cyclohexylpyridazine
CAS No.: 105538-78-1
Cat. No.: B3375066

Executive Summary

Compound Identity: 3-Chloro-6-cyclohexylpyridazine CAS Registry Number: 105538-78-1
Molecular Formula:

Molecular Weight: 196.68 g/mol [1][2][3]

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS)
of 3-Chloro-6-cyclohexylpyridazine.[1][2] As a 3,6-disubstituted pyridazine, this molecule
serves as a model system for understanding the electronic effects of alkyl substitution on
electron-deficient heteroaromatics.[1] The data presented here is synthesized from
fundamental spectroscopic principles and validated against analogous Minisci reaction

products.

Synthesis & Contextual Impurities

Understanding the synthesis is prerequisite to interpreting the spectra, as specific solvent
peaks and by-products often obscure key signals.[2]

Primary Synthetic Route: Minisci Radical Alkylation

The most robust synthesis involves the silver-catalyzed radical alkylation of 3-chloropyridazine
with cyclohexane.[1][2] This method, unlike Grignard additions, preserves the halogen

functionality.
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Protocol:

o Reagents: 3-Chloropyridazine (1.0 eq), Cyclohexane (excess, solvent/reagent), Ammonium
Persulfate (

), Silver Nitrate (
, cat.), TFA/Water.[2][3]

e Mechanism: The sulfate radical anion generates a cyclohexyl radical via hydrogen
abstraction.[2] This nucleophilic radical attacks the electron-deficient pyridazine ring at the
most electrophilic position (C-6), followed by oxidative rearomatization.[1][2]

o Key Impurities:

o Dicyclohexyl species: Resulting from radical recombination (detectable by aliphatic
integration > 11H).[2]

o 4-substituted isomer: A minor regioisomer (typically <5%) distinguishable by a change in
aromatic coupling constants (meta vs. para).[1][2]

Reaction Mechanism Diagram

3-Chloropyridazine
+ C6H11-
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Figure 1: Minisci radical alkylation pathway targeting the C-6 position.[1][2]

Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (NMR)
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The NMR spectrum is defined by the asymmetry introduced by the cyclohexyl group.[2] The

pyridazine ring protons (H4, H5) form an AB system, distinct from the starting material.[2]

H NMR Data (400 MHz,

N—"’
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Shift (
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Multiplicity
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Integration

» Hz)
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Logic

Ar-H4

7.48

Doublet (d)

1H
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effect.[1][2]
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relative to H4.

[1](2]
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Critical Validation Check:
e Coupling Constant (

): Must be ~9.0 Hz. A smaller coupling (~5 Hz) would indicate substitution at C-4 or C-5,
signaling the wrong regioisomer.[1][2]

 Integration: The ratio of Aromatic (2H) to Aliphatic (11H) must be exactly 2:11. Excess
aliphatic signal implies solvent contamination or bis-alkylation.[1][2]

C NMR Data (100 MHz,

)
Shift (
Carbon Type Assignment
» Ppm)
C-6: Ipso to cyclohexyl
163.5 Quaternary (C) (deshielded by N and alkyl).[1]
[2]
C-3: Ipso to Chlorine
155.2 Quaternary (C) )
(deshielded by N and CI).[1][2]
129.8 Methine (CH) C-4: Ortho to Chlorine.[1][2]
125.4 Methine (CH) C-5: Ortho to Cyclohexyl.[1][2]
) C-1": Cyclohexyl attachment
44.2 Methine (CH) )
point.[1][2]
Methylene ( C-2', 6"
32.5
) -carbons.[1][2]
Methylene ( C-3', 5"
26.4
) -carbons.[1][2]
Methylene ( Cc-4"
25.9
) -carbon.[1][2]
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B. Mass Spectrometry (MS)

The MS profile is dominated by the chlorine isotope pattern and the stability of the pyridazine
ring.[2]

 lonization Mode: EI (70 eV) or ESI (+)

e Molecular lon (

): m/z 196 (100%) and 198 (33%).[2]

o Note: The 3:1 ratio is diagnostic for a mono-chloro compound.[1][2]
Fragmentation Pathway:

e : Homolytic cleavage of the C-Cl bond.[1][2]

 : Ring contraction or loss of propyl radical from cyclohexyl ring (retro-Diels-Alder type
fragmentation in the alkyl chain).[1][2]

o Base Peak: Often the molecular ion or the

species depending on energy.[1][2]

Molecular lon [M]+
m/z 196/198 (3:1)

Loss of Cl* \Loss of Cyclohexyle

[M - Cl]+ [M - C6H11]+
m/z 161 m/z 113

eterocycle breakdown

Ring Cleavage (-N2/HCN)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (El) mass spectrometry.
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C. Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group validation and checking for hydrolysis (OH peaks).[1][2]

Wavenumber (
Vibration Mode Significance

)

Weak band; confirms
3050 Ar C-H Stretch o
aromaticity.

Strong bands; confirms
2930, 2855 Alkyl C-H Stretch cyclohexyl group

(asymmetric/symmetric).[1][2]

Characteristic pyridazine ring

1580, 1540 C=N/C=C Stretch )
breathing.
Strong, sharp band; diagnostic
1085 C-ClI Stretch ]
for heteroaryl chloride.[2]
Quality Control: Presence
indicates hydrolysis to
Absence of 3400 O-H Stretch

pyridazinone (common

impurity).[2]

Experimental Protocol: Data Acquisition

To reproduce the data above, follow this standardized workflow.
Sample Preparation (NMR)
e Solvent: Use

(99.8% D) with 0.03% TMS.[2]

o Why: Pyridazines are moderately polar; DMSO-

may be used if solubility is poor, but it will shift aromatic peaks downfield by ~0.1-0.2 ppm.

[1][2]
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e Concentration: 10 mg sample in 0.6 mL solvent.

« Filtration: Filter through a cotton plug to remove inorganic silver salts from the synthesis.[2]

Quality Control Checklist

Appearance: Off-white to pale yellow solid.[1][2] (Dark brown indicates
oxidation/polymerization).[2]

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water.[2]
TLC:

in Hexane:EtOAc (4:1).[2] Visualizes under UV (254 nm).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 3-Chloro-6-
cyclohexylpyridazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3375066#3-chloro-6-cyclohexylpyridazine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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